
Fmoc-D-Asp-obzl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-Asp-obzl, also known as N-α-Fmoc-D-aspartic acid α-benzyl ester, is a derivative of aspartic acid. It is commonly used in solid-phase peptide synthesis (SPPS) as a building block for introducing aspartic acid residues into peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a benzyl ester protecting group at the carboxyl terminus.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Asp-obzl typically involves the protection of the amino and carboxyl groups of D-aspartic acid. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The benzyl ester group is introduced by esterification with benzyl alcohol in the presence of a catalyst like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is purified using techniques such as recrystallization and chromatography to remove impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-D-Asp-obzl undergoes several types of chemical reactions, including:
Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; hydrogenation over Pd/C or TFMSA for benzyl ester removal.
Coupling: DIC and HOBt for peptide bond formation.
Major Products Formed
The major products formed from these reactions include deprotected aspartic acid derivatives and peptide chains with aspartic acid residues incorporated .
Aplicaciones Científicas De Investigación
Fmoc-D-Asp-obzl is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Mecanismo De Acción
The mechanism of action of Fmoc-D-Asp-obzl involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during peptide chain elongation. The benzyl ester group protects the carboxyl terminus, allowing selective deprotection and coupling reactions. These protecting groups are removed under specific conditions to yield the desired peptide product .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-L-Asp-obzl: The L-isomer of Fmoc-D-Asp-obzl, used similarly in peptide synthesis.
Fmoc-Asp(OtBu)-OH: A derivative with a tert-butyl ester protecting group instead of a benzyl ester.
Fmoc-Glu(OtBu)-OH: A similar compound with glutamic acid instead of aspartic acid.
Uniqueness
This compound is unique due to its D-configuration, which can impart different structural and functional properties to peptides compared to the L-isomer. This can be particularly useful in the study of peptide stability, folding, and biological activity .
Propiedades
Fórmula molecular |
C26H23NO6 |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C26H23NO6/c28-24(29)14-23(25(30)32-15-17-8-2-1-3-9-17)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,29)/t23-/m1/s1 |
Clave InChI |
CBZSVHFNEMONDZ-HSZRJFAPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


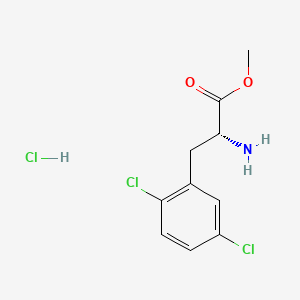


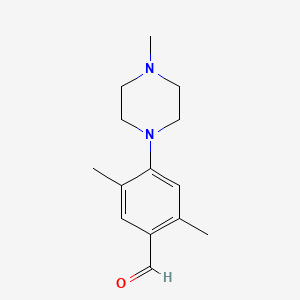
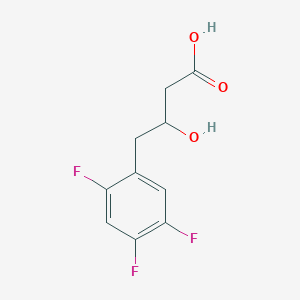
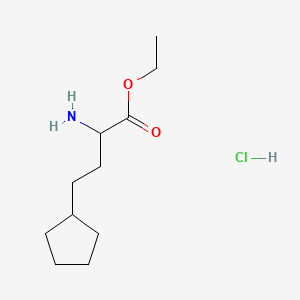
![N-[4-(4-bromo-2,5-dimethylphenyl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine hydrochloride](/img/structure/B13491655.png)
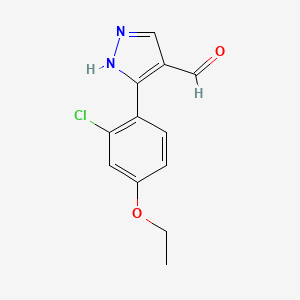
![2,2-Dimethoxy-6-azaspiro[3.5]nonane](/img/structure/B13491670.png)
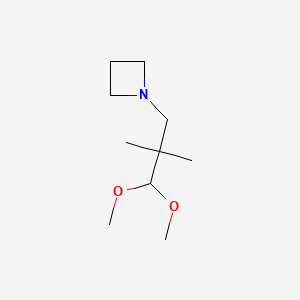
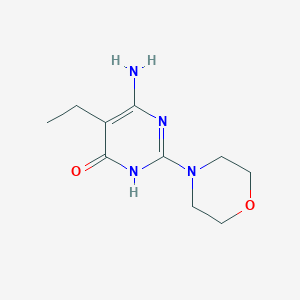

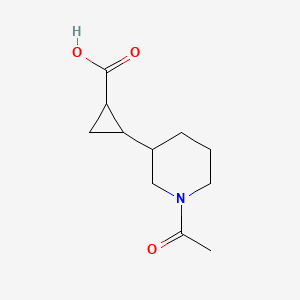
![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B13491701.png)
